molecular formula C4H4N4 B6167008 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole CAS No. 75394-63-7

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole

Cat. No.: B6167008
CAS No.: 75394-63-7
M. Wt: 108.1
InChI Key:
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Description

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole is an organic compound belonging to the tetrazole family. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring with four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethynyl group and a methyl group attached to the tetrazole ring, making it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry” approach. This reaction is usually carried out in the presence of a copper catalyst and under mild conditions, leading to the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and nanocomposites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems. This property makes it useful in drug design, where it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-tetrazole: A similar compound with a methyl group attached to the tetrazole ring.

    2-phenyl-5-methyl-2H-1,2,3-triazole: Another related compound with a phenyl and methyl group attached to the triazole ring.

Uniqueness

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other tetrazole derivatives. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

75394-63-7

Molecular Formula

C4H4N4

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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